molecular formula C27H44N7NaO20P3S B026773 DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt CAS No. 103476-21-7

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Cat. No.: B026773
CAS No.: 103476-21-7
M. Wt: 934.7 g/mol
InChI Key: KMNHIBBYYDCBIJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt plays a crucial role in biochemical reactions. It is a substrate used to study the specificity and kinetics of the enzyme 3-hydroxyl-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a critical step in cholesterol and isoprenoid synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of cholesterol, a vital component of cell membranes. It also impacts cell signaling pathways and gene expression through its role in the production of isoprenoids, which are involved in protein prenylation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to mevalonate by the enzyme HMG-CoA reductase. This reaction is the rate-limiting step in the mevalonate pathway that leads to the production of cholesterol and other isoprenoids. The product of this reaction, mevalonate, is then further processed in a series of enzymatic reactions to produce isopentenyl pyrophosphate, the basic building block for the synthesis of all isoprenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound and its degradation products can influence the outcomes of biochemical reactions. Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to cholesterol synthesis and regulation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to increased production of cholesterol and other isoprenoids, which can have various effects on cellular function and overall organism health .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol and isoprenoids. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in the mevalonate pathway. The transport of this compound and its intermediates is critical for the proper functioning of this pathway .

Subcellular Localization

This compound and its related intermediates are localized in the cytosol, where the mevalonate pathway takes place. The enzymes involved in this pathway are also primarily located in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction typically occurs in the presence of a suitable buffer and at a controlled temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress 3-hydroxy-3-methylglutaryl coenzyme A synthase. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:

This compound stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .

Properties

InChI

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHIBBYYDCBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7NaO20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585178
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103476-21-7
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
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DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
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DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

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